molecular formula C9H13ClN2O2 B4758691 N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide

N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide

Cat. No. B4758691
M. Wt: 216.66 g/mol
InChI Key: BHGVWRDSRRWKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide, also known as BIC, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the GABAA receptor and has been used to study the function of this receptor in various physiological and pathological conditions.

Mechanism of Action

N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide is a selective antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the brain. N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide binds to the benzodiazepine site of the GABAA receptor, which is located on the α subunit of the receptor. This binding reduces the affinity of the receptor for GABA, the endogenous ligand of the receptor, and decreases the amplitude of GABA-induced currents.
Biochemical and Physiological Effects:
N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including reducing the amplitude of GABA-induced currents, increasing the excitability of neurons, and inducing seizures in animal models. N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide has also been shown to have anxiogenic effects in animal models, which has led to its use as a tool for studying anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide in lab experiments is its selectivity for the GABAA receptor, which allows researchers to study the function of this receptor in isolation from other neurotransmitter systems. However, one limitation of using N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide is its potential for off-target effects, which can complicate data interpretation. Additionally, the use of N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide in animal models can be challenging due to its low solubility and potential for toxicity.

Future Directions

There are several future directions for research on N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide, including investigating its potential as a therapeutic agent for anxiety disorders, exploring its effects on other neurotransmitter systems, and developing more selective GABAA receptor antagonists. Additionally, the use of N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide in combination with other drugs or therapies may provide new insights into the function of the GABAA receptor and its role in various physiological and pathological conditions.

Scientific Research Applications

N-butyl-4-chloro-3-methyl-5-isoxazolecarboxamide has been used in various scientific research applications, including studying the function of the GABAA receptor in the central nervous system, investigating the role of GABAA receptors in epilepsy, and exploring the potential therapeutic effects of GABAA receptor modulators.

properties

IUPAC Name

N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-5-11-9(13)8-7(10)6(2)12-14-8/h3-5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGVWRDSRRWKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C(=NO1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-chloro-3-methyl-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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